molecular formula C22H14F4N4O B4346508 2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B4346508
M. Wt: 426.4 g/mol
InChI Key: PAWWEEGXEQWNQG-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indole moiety, a fluorophenyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of 2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.

    Construction of the Pyrazolo[1,5-a]pyrimidine Core: This core structure can be formed through a cyclization reaction involving appropriate precursors such as hydrazines and β-ketoesters.

    Final Assembly: The final compound is obtained by coupling the indole moiety with the pyrazolo[1,5-a]pyrimidine core under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar compounds to 2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone include:

    2-(1H-Indol-3-yl)-ethylamine: This compound shares the indole moiety but lacks the pyrazolo[1,5-a]pyrimidine core and fluorophenyl group.

    2-Diethylamino-1-(1H-indol-3-yl)-ethanone: This compound also contains the indole moiety but differs in its overall structure and functional groups.

    2-Chloroethyl 2-(1H-indol-3-yl)-1-methylethylcarbamate: This compound has a similar indole structure but includes different substituents and functional groups.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F4N4O/c23-15-7-5-13(6-8-15)16-11-19(22(24,25)26)30-20(27-16)12-17(28-30)21(31)29-10-9-14-3-1-2-4-18(14)29/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAWWEEGXEQWNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 3
2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 4
Reactant of Route 4
2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 5
2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Reactant of Route 6
2,3-dihydro-1H-indol-1-yl[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

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